molecular formula C15H8ClF3N2 B12334966 6-Chloro-2-(4-(trifluoromethyl)phenyl)quinoxaline

6-Chloro-2-(4-(trifluoromethyl)phenyl)quinoxaline

Cat. No.: B12334966
M. Wt: 308.68 g/mol
InChI Key: OFKIBABYYKFGCE-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-(trifluoromethyl)phenyl)quinoxaline is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse pharmacological activities. This compound is characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 4th position of the phenyl ring attached to the quinoxaline core .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-(trifluoromethyl)phenyl)quinoxaline typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-chloroaniline with 4-(trifluoromethyl)benzoyl chloride, followed by cyclization with o-phenylenediamine . The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-(trifluoromethyl)phenyl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino derivative of the compound .

Scientific Research Applications

6-Chloro-2-(4-(trifluoromethyl)phenyl)quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-(trifluoromethyl)phenyl)quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(4-(trifluoromethyl)phenyl)quinoxaline is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical and biological properties. These functional groups enhance its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H8ClF3N2

Molecular Weight

308.68 g/mol

IUPAC Name

6-chloro-2-[4-(trifluoromethyl)phenyl]quinoxaline

InChI

InChI=1S/C15H8ClF3N2/c16-11-5-6-12-13(7-11)20-8-14(21-12)9-1-3-10(4-2-9)15(17,18)19/h1-8H

InChI Key

OFKIBABYYKFGCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C3C=C(C=CC3=N2)Cl)C(F)(F)F

Origin of Product

United States

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